3-(Methoxymethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine
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Overview
Description
3-(Methoxymethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine typically involves the condensation of pyrrole and pyridine derivatives under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as the reaction environment, are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxymethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce fully reduced pyrrolo[3,4-b]pyridine derivatives.
Scientific Research Applications
3-(Methoxymethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-9-methoxymethyl-7-methyl-3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones
- Indole derivatives
Uniqueness
3-(Methoxymethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is unique due to its specific structural configuration, which combines the properties of both pyrrole and pyridine rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H12N2O |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine |
InChI |
InChI=1S/C9H12N2O/c1-12-6-7-2-8-4-10-5-9(8)11-3-7/h2-3,10H,4-6H2,1H3 |
InChI Key |
ODKKOEKFPMAMLO-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC2=C(CNC2)N=C1 |
Origin of Product |
United States |
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